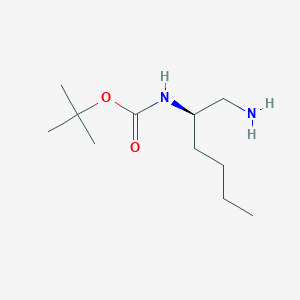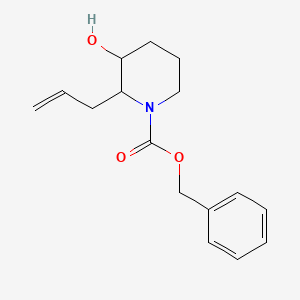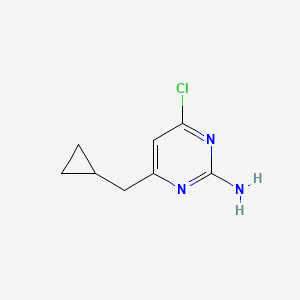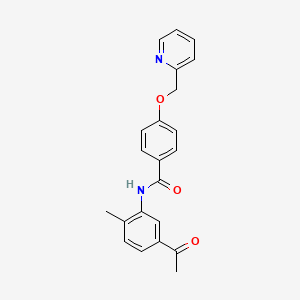
1,5-Dichloronaphthalene-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloronaphthalene-2,6-dione is an organic compound with the molecular formula C10H4Cl2O2 It is a derivative of naphthalene, where two chlorine atoms are substituted at the 1 and 5 positions, and two ketone groups are present at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloronaphthalene-2,6-dione can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by oxidation. For instance, naphthalene can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,5-dichloronaphthalene. This intermediate can then be oxidized using reagents like potassium permanganate or chromium trioxide to introduce the ketone groups at the 2 and 6 positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloronaphthalene-2,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming diols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Diols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1,5-Dichloronaphthalene-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-dichloronaphthalene-2,6-dione involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. Additionally, the compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
1,5-Dichloronaphthalene-2,6-dione can be compared with other similar compounds such as:
2,3-Dichloronaphthalene-1,4-dione: Similar structure but different positions of chlorine and ketone groups.
1,4-Dichloronaphthalene: Lacks the ketone groups, leading to different chemical properties.
2-Chloronaphthalene: Only one chlorine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H4Cl2O2 |
|---|---|
Molecular Weight |
227.04 g/mol |
IUPAC Name |
1,5-dichloronaphthalene-2,6-dione |
InChI |
InChI=1S/C10H4Cl2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4H |
InChI Key |
YQFGMPQXVQIUEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=C2C1=C(C(=O)C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


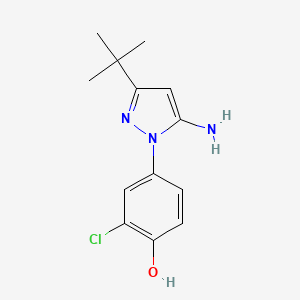
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)
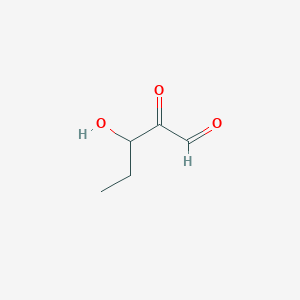
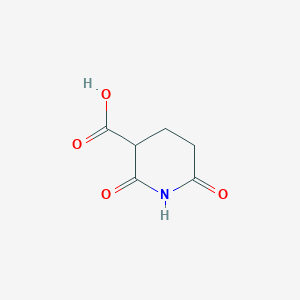
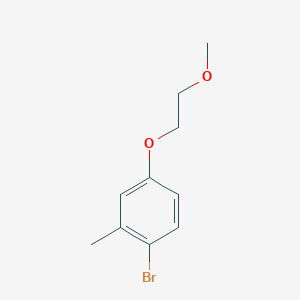

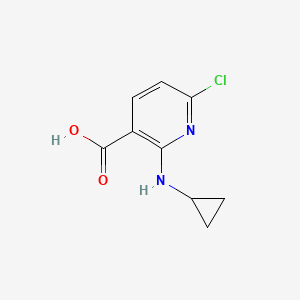

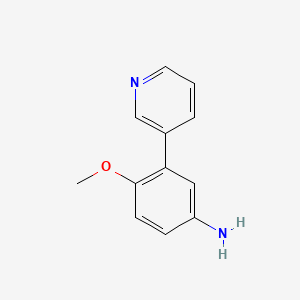
![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)
